molecular formula C18H15ClF3N5OS B12129544 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluor omethyl)phenyl]acetamide

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluor omethyl)phenyl]acetamide

Cat. No.: B12129544
M. Wt: 441.9 g/mol
InChI Key: RDRZNOHSIQTGOB-UHFFFAOYSA-N
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Description

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple stepsThe final step involves the acylation of the triazole derivative with 2-chloro-5-(trifluoromethyl)phenylacetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents that enhance the reaction efficiency is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chloro group can yield various substituted derivatives .

Scientific Research Applications

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antifungal and antibacterial agents.

    Industry: Used in the development of agrochemicals and other industrial applications .

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. The exact molecular pathways and targets are still under investigation .

Properties

Molecular Formula

C18H15ClF3N5OS

Molecular Weight

441.9 g/mol

IUPAC Name

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H15ClF3N5OS/c1-10-2-4-11(5-3-10)16-25-26-17(27(16)23)29-9-15(28)24-14-8-12(18(20,21)22)6-7-13(14)19/h2-8H,9,23H2,1H3,(H,24,28)

InChI Key

RDRZNOHSIQTGOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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